1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene
Overview
Description
1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene is an organic compound with the molecular formula C7H5ClFNO3. It is a derivative of benzene, characterized by the presence of chloro, fluoro, methoxy, and nitro substituents on the aromatic ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene, like other nitrobenzene derivatives, likely undergoes electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with its target, generating a positively charged intermediate . This intermediate can then bond to a nucleophile, leading to a substitution or addition product .
Biochemical Pathways
It is known that benzylic halides, which are structurally similar to this compound, can react via sn1 or sn2 pathways . These reactions involve the formation of a resonance-stabilized carbocation .
Pharmacokinetics
The compound’s molecular weight (20557 g/mol) and physical form (solid) suggest that it may have certain bioavailability characteristics .
Result of Action
The compound’s potential to undergo electrophilic aromatic substitution and interact with various enzymes and receptors suggests that it may induce a range of biochemical changes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by temperature, as suggested by its recommended storage conditions (sealed in dry, room temperature) . Additionally, the compound’s efficacy may be influenced by factors such as pH and the presence of other substances in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The synthesis typically starts with the nitration of a suitable benzene derivative, followed by halogenation and methoxylation steps.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and advanced purification techniques ensures the efficient production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like nitro and chloro makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives with nucleophiles replacing the chloro or fluoro groups.
Reduction: Amino derivatives of the original compound.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways involving halogenated aromatic compounds.
Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals, dyes, and polymers.
Comparison with Similar Compounds
- 1-Chloro-2-fluoro-4-nitrobenzene
- 1-Fluoro-4-nitrobenzene
- 2-Chloro-4-fluoro-5-nitroaniline
Comparison: 1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene is unique due to the presence of both chloro and fluoro substituents along with a methoxy group, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
1-chloro-4-fluoro-2-methoxy-5-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO3/c1-13-7-3-5(9)6(10(11)12)2-4(7)8/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPAPBZBCFJNHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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